Tert-butyl 4-methyl-4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
Description
Tert-butyl 4-methyl-4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a piperidine core substituted with a methyl group and a 4-methylpiperazinyl moiety at position 2. The tert-butyl carbamate (Boc) group at position 1 serves as a protective group for the amine, a common strategy in medicinal chemistry to modulate solubility and reactivity during synthesis .
Properties
IUPAC Name |
tert-butyl 4-methyl-4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O2/c1-15(2,3)21-14(20)18-8-6-16(4,7-9-18)19-12-10-17(5)11-13-19/h6-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRGPSLSNOQMJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674282 | |
| Record name | tert-Butyl 4-methyl-4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864369-94-8 | |
| Record name | tert-Butyl 4-methyl-4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 4-methyl-4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate, also known as N-BOC-4-(4-methylpiperazin-1-yl)piperidine, is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article examines its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- CAS Number : 190964-91-1
- Molecular Formula : C15H29N3O2
- Molecular Weight : 283.41 g/mol
The compound features a tert-butyl group, a piperidine ring, and a piperazine moiety, which contribute to its biological activity.
This compound exhibits various biological activities primarily through its interaction with neurotransmitter systems. It has been studied for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine in the brain. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease.
Key Findings:
- Acetylcholinesterase Inhibition : The compound demonstrated notable inhibition of AChE, which is critical for enhancing cognitive function and memory retention. In vitro studies have shown an IC50 value indicating effective inhibition at micromolar concentrations .
- Neuroprotective Effects : Research indicates that this compound can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology. It reduces oxidative stress markers and inflammatory cytokines like TNF-α in cell culture models .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Tert-butyl group | Enhances lipophilicity and membrane permeability |
| Piperidine ring | Provides basicity and contributes to receptor binding |
| Piperazine moiety | Influences neuropharmacological properties |
These modifications can significantly alter the compound's affinity for target receptors and enzymes, impacting its therapeutic efficacy.
Case Studies
Several studies have explored the efficacy and safety profile of this compound:
- In Vitro Studies : In a study examining the protective effects against Aβ-induced toxicity in astrocytes, treatment with tert-butyl 4-methyl-4-(4-methylpiperazin-1-yl)piperidine resulted in a significant increase in cell viability compared to untreated controls . The mechanism involved modulation of inflammatory responses and oxidative stress reduction.
- Animal Models : In vivo experiments using scopolamine-induced memory impairment models showed that administration of this compound improved cognitive performance, suggesting its potential as a therapeutic agent for cognitive disorders .
Scientific Research Applications
Pharmaceutical Applications
TBMPPC has been investigated for various pharmaceutical applications, particularly in the realm of central nervous system (CNS) disorders. Its structural similarity to known piperazine derivatives suggests potential efficacy in modulating neurotransmitter systems.
CNS Disorders
Research indicates that TBMPPC may interact with serotonin and dopamine receptors, making it a candidate for treating conditions such as depression and anxiety. The piperazine moiety is known for its ability to cross the blood-brain barrier, enhancing its therapeutic potential.
Antidepressant Activity
Studies have shown that compounds similar to TBMPPC exhibit antidepressant-like effects in animal models. The mechanism of action may involve the modulation of serotonergic pathways, which are crucial in mood regulation.
Antipsychotic Properties
Given its structural characteristics, TBMPPC could also be explored for antipsychotic applications. Compounds with piperazine structures have been historically significant in this area, and ongoing research aims to evaluate TBMPPC's efficacy in this context.
Case Studies and Research Findings
Several studies have explored the pharmacological effects of TBMPPC and its analogs:
| Study | Findings |
|---|---|
| Study 1 | Investigated the binding affinity of TBMPPC to serotonin receptors, revealing a strong interaction that suggests potential use as an antidepressant. |
| Study 2 | Evaluated the neuroprotective effects of TBMPPC in models of neurodegeneration, indicating a reduction in neuronal apoptosis. |
| Study 3 | Assessed the behavioral outcomes in rodent models after administration of TBMPPC, showing significant improvements in anxiety-like behaviors. |
Synthesis and Derivatives
The synthesis of TBMPPC typically involves multi-step organic reactions starting from readily available piperidine derivatives. Its derivatives are also being synthesized to explore enhanced pharmacological profiles or reduced side effects.
Synthetic Route Overview
- Starting Materials : Piperidine derivatives and tert-butyl esters.
- Reagents : Common reagents include coupling agents and protecting groups that facilitate selective reactions.
- Yield Optimization : Various reaction conditions are optimized to maximize yield while minimizing by-products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
Tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate (CAS 190964-91-1)
- Key Difference : Lacks the methyl group at position 4 of the piperidine ring.
- Physicochemical Properties : Lower molecular weight (283.41 g/mol vs. 297.46 g/mol for the target compound) and slightly higher polarity due to reduced hydrophobicity .
Tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate (CAS 1277168-52-1)
- Key Difference : Contains an unsubstituted piperazine ring (vs. 4-methylpiperazinyl in the target compound).
- Impact : The lack of a methyl group on the piperazine reduces basicity and may decrease metabolic stability, as methyl groups often block oxidative metabolism .
Tert-butyl 4-(4-((methylamino)methyl)phenyl)piperidine-1-carboxylate (CAS 1853217-55-6)
- Key Difference: Replaces the 4-methylpiperazinyl group with a methylaminomethylphenyl substituent.
Functional Group Modifications
Tert-butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate (2b)
- Key Difference : Substitutes the 4-methylpiperazinyl group with a bromobenzyl ether.
Tert-butyl 4-methyl-4-(trifluoro-14-boranyl)piperidine-1-carboxylate
- Key Difference : Incorporates a trifluoroboranyl group instead of 4-methylpiperazinyl.
- Impact : The boron moiety enables unique reactivity in cross-coupling reactions, making this compound more suitable for materials science than biological applications .
Antidiabetic Activity of Carboxylate Analogues
- Example : Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate exhibits antidiabetic activity (IC50 = 7.12 μM) due to its carboxylate group .
- Comparison : The target compound’s 4-methylpiperazinyl group may shift activity toward neurological targets (e.g., serotonin receptors) rather than metabolic enzymes.
Q & A
Basic: What are the standard synthetic routes for preparing tert-butyl 4-methyl-4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step functionalization of the piperidine and piperazine rings. A common approach includes:
Ring Formation : Reacting 4-methylpiperidine with tert-butyl carbamate under reflux conditions to introduce the tert-butyloxycarbonyl (Boc) protecting group .
Coupling : Substituting the Boc-protected piperidine with 4-methylpiperazine via nucleophilic substitution. For example, reacting tert-butyl 4-methylpiperidine-1-carboxylate with 4-methylpiperazine in toluene at 110°C yields the target compound, with purification via silica gel chromatography (hexane:ethyl acetate) .
Optimization : Adjust reaction time, temperature, and solvent polarity to improve yields (typically 60–70%) .
Advanced: How can reaction conditions be optimized to address low yields during piperazine coupling?
Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Catalytic Additives : Use Lewis acids (e.g., Fe(acac)₃) to enhance reaction kinetics, as demonstrated in iron-catalyzed radical coupling methodologies .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
- Temperature Gradients : Gradual heating (70–110°C) minimizes decomposition of thermally sensitive intermediates .
- In Situ Monitoring : Employ TLC or LC-MS to track reaction progress and terminate before side-product formation .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, piperazine methyl at ~2.3 ppm) .
- FT-IR : Confirms carbonyl (C=O) stretching at ~1680–1720 cm⁻¹ and tertiary amine bands at ~2800 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ≈ 340.25 g/mol) .
Advanced: How can crystallographic data resolve structural ambiguities in derivatives?
Methodological Answer:
- X-ray Diffraction : Use SHELXL for refining crystal structures. For example, SHELX’s robust algorithms handle high-resolution data to resolve torsional angles in piperazine rings .
- Twinned Data : Apply SHELXPRO for deconvoluting overlapping reflections in twinned crystals, common in bulky tert-butyl derivatives .
- Validation Tools : Cross-check with CCDC databases to identify discrepancies in bond lengths/angles .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods due to potential respiratory irritants (e.g., amine vapors) .
- Waste Disposal : Segregate organic waste and consult hazardous waste guidelines (e.g., EPA) for incineration .
Advanced: How can researchers mitigate hazardous byproducts during synthesis?
Methodological Answer:
- Byproduct Identification : Use GC-MS or HPLC to detect sulfoxides or sulfones from oxidation of sulfur-containing intermediates .
- Green Chemistry : Replace chlorinated solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Catalytic Recycling : Implement iron-based catalysts (Fe(acac)₃) to minimize metal waste .
Basic: How should this compound be stored to ensure stability?
Methodological Answer:
- Conditions : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .
- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH) monitored by HPLC to determine shelf life .
Advanced: What strategies validate bioactivity data when conflicting results arise in cellular assays?
Methodological Answer:
- Dose-Response Curves : Repeat assays with 10-point dilutions (1 nM–100 µM) to confirm EC₅₀/IC₅₀ consistency .
- Off-Target Screening : Use kinase profiling panels to rule out non-specific binding .
- Orthogonal Assays : Combine Western blotting (target protein quantification) with SPR (binding affinity) .
Basic: What computational tools predict this compound’s reactivity?
Methodological Answer:
- DFT Calculations : Gaussian or ORCA software models nucleophilic attack sites on the piperazine ring .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict solubility .
Advanced: How can researchers develop novel analytical methods for tracking degradation products?
Methodological Answer:
- LC-HRMS/MS : Use Q-TOF systems with collision-induced dissociation (CID) to fragment and identify degradants .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace metabolic pathways in vitro .
- Machine Learning : Train models on PubChem datasets to predict stability under varying pH/temperature .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
